molecular formula C15H14N2OS B2360258 N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 900000-52-4

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2360258
CAS No.: 900000-52-4
M. Wt: 270.35
InChI Key: JGPDXIZVLPXJMC-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide is a novel heterocyclic amide derivative designed for advanced chemical and pharmaceutical research. This compound is intended for research applications only and is not for diagnostic or therapeutic uses. Chemically, it belongs to a class of molecules featuring a thiophene ring system linked via an amide bond to a substituted phenylacetamide group. The presence of both the electron-withdrawing cyano group on the thiophene ring and the dimethyl-substituted phenyl ring makes this a molecule of significant interest in materials science and medicinal chemistry research. Heterocyclic amides of this type are known to be key intermediates in the synthesis of more complex molecular architectures and are frequently explored for their diverse biological activities . While specific studies on this exact compound are emerging, research on closely related analogues provides strong evidence of its potential research value. Notably, similar N-(3-cyanothiophen-2-yl)acetamide derivatives have demonstrated significant antimicrobial activity in vitro against both Gram-positive and Gram-negative bacterial strains, as well as notable efficacy against yeasts such as Candida glabrata and Candida krusei . Furthermore, such compounds have shown moderate antioxidant activity in standard assays like the ABTS radical scavenging assay, making them interesting subjects for research into oxidative stress . The structural motif of a cyanothiophene acetamide is also found in compounds investigated for the protection of crops from phytopathogenic microorganisms , suggesting potential agrochemical research applications . Researchers utilize this compound and its analogues in various applications, including computational studies using density functional theory (DFT) to understand electronic properties, Hirshfeld surface analysis to interrogate intermolecular interactions, and investigations into charge transfer phenomena with biological molecules like DNA bases . This product is offered for these research purposes only.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-3-4-12(11(2)7-10)8-14(18)17-15-13(9-16)5-6-19-15/h3-7H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDXIZVLPXJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents

Starting Materials and Intermediates

Table 1: Primary materials required for synthesis

Material Role in Synthesis Purity Requirement
2,4-dimethylphenylacetic acid Starting material ≥98%
2-aminothiophene-3-carbonitrile Amine component ≥98%
Thionyl chloride Chlorinating agent ≥99%
Triethylamine Base Anhydrous, ≥99%
Tetrahydrofuran (THF) Solvent Anhydrous, ≥99.9%
Acetonitrile Recrystallization solvent HPLC grade
Anhydrous magnesium sulfate Drying agent ≥98%

Preparation of 2,4-dimethylphenylacetyl chloride

The first step in the synthesis involves the conversion of 2,4-dimethylphenylacetic acid to its corresponding acid chloride. This transformation utilizes thionyl chloride as the chlorinating agent, similar to methods employed for other phenylacetic acid derivatives.

Synthesis Procedure

  • Add 2,4-dimethylphenylacetic acid (0.1 mol) to a dry three-necked round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel.
  • Heat the flask to 60-70°C under nitrogen atmosphere.
  • Slowly add thionyl chloride (0.15 mol, 17.9 g) dropwise over 30 minutes.
  • After complete addition, maintain the reaction temperature at 60-70°C for 8-10 hours.
  • Monitor reaction progress using gas chromatography with methanol derivatization to confirm complete consumption of the starting acid.
  • Once complete, remove excess thionyl chloride by vacuum distillation using a water pump.
  • Collect the 2,4-dimethylphenylacetyl chloride by fractional distillation under reduced pressure (4-5 mmHg) at approximately 80-85°C.

Reaction Conditions and Optimization

Table 2: Optimal reaction conditions for acid chloride formation

Parameter Optimal Condition Effect on Reaction
Temperature 60-70°C Lower temperatures result in slower reaction rates; higher temperatures may cause decomposition
Reaction time 8-10 hours Shorter times lead to incomplete conversion; longer times unnecessary once reaction is complete
Thionyl chloride excess 1.5 equivalents Ensures complete conversion; larger excess provides no additional benefit
Atmosphere Nitrogen or argon Prevents moisture from degrading acid chloride
Distillation pressure 4-5 mmHg Lower pressure prevents thermal decomposition during purification

The reaction is exothermic, particularly during the initial addition of thionyl chloride, necessitating careful temperature control. The liberated sulfur dioxide gas should be trapped in an appropriate scrubbing system.

Chemical Reaction and Mechanism

The conversion of 2,4-dimethylphenylacetic acid to its acid chloride proceeds via the following reaction:

2,4-dimethylphenylCH₂COOH + SOCl₂ → 2,4-dimethylphenylCH₂COCl + SO₂ + HCl

The reaction mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of chloride and subsequent formation of the acyl chloride with release of sulfur dioxide and hydrogen chloride.

Synthesis of N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide

The second step involves the N-acylation of 2-aminothiophene-3-carbonitrile with the freshly prepared 2,4-dimethylphenylacetyl chloride. This reaction is analogous to the synthesis of similar heterocyclic amides reported in the literature.

Synthesis Procedure

  • Dissolve 2-aminothiophene-3-carbonitrile (10 mmol, 1.24 g) in anhydrous tetrahydrofuran (12 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
  • Add triethylamine (10 mmol, 1.01 g, 1.4 mL) to the solution.
  • Cool the mixture to 0-5°C in an ice bath.
  • Prepare a solution of freshly distilled 2,4-dimethylphenylacetyl chloride (11 mmol, approximately 2.0 g) in anhydrous tetrahydrofuran (10 mL).
  • Slowly add the acid chloride solution to the cooled mixture dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.
  • Monitor reaction progress by thin-layer chromatography (ethyl acetate:hexane, 1:3).
  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
  • Wash the filtrate with water (3 × 20 mL) to remove remaining triethylammonium chloride.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Recrystallize the crude product from acetonitrile to obtain pure this compound.

Reaction Conditions and Optimization

Table 3: Optimal conditions for the N-acylation reaction

Parameter Optimal Condition Rationale
Temperature Initial addition at 0-5°C, then room temperature Controls exothermic reaction during addition; room temperature sufficient for completion
Reaction time 15 hours Ensures complete conversion; prolonged reaction times show no improvement
Solvent Tetrahydrofuran (THF) Dissolves both reactants and facilitates reaction; dichloromethane is a viable alternative
Base Triethylamine (1 equivalent) Neutralizes HCl formed; excess base can promote side reactions
Acid chloride ratio 1.1 equivalents Slight excess ensures complete reaction; larger excess leads to purification difficulties
Addition rate Dropwise over 30 minutes Minimizes local heating and side reactions

Characterization of this compound

Proper characterization of the synthesized compound is essential to confirm its identity and purity. Based on data from similar compounds, the following spectroscopic and analytical techniques are recommended.

Spectroscopic Analysis

FT-IR Spectroscopy

The expected characteristic absorption bands for this compound include:

Table 5: Characteristic IR absorption bands

Functional Group Wavenumber (cm⁻¹) Assignment
N-H stretching 3200-3300 Secondary amide N-H stretch
C≡N stretching 2200-2240 Nitrile group
C=O stretching 1660-1690 Amide carbonyl
Aromatic C=C 1500-1600 Aromatic ring vibrations
C-N stretching 1400-1430 Amide C-N bond
Thiophene C-S 700-750 C-S stretching in thiophene ring
¹H NMR Spectroscopy

The expected signals in the ¹H NMR spectrum (400 MHz, DMSO-d₆) include:

Table 6: Expected ¹H NMR signals

Proton Type Chemical Shift (ppm) Multiplicity Integration Assignment
Methyl groups 2.20-2.30 s 6H 2,4-dimethylphenyl CH₃ groups
Methylene 3.75-3.85 s 2H -CH₂- adjacent to carbonyl
Aromatic 6.90-7.10 m 2H Dimethylphenyl ring protons
Aromatic 7.20-7.40 m 3H Thiophene and remaining phenyl protons
Amide N-H 9.80-10.00 s 1H Secondary amide proton
¹³C NMR Spectroscopy

The expected signals in the ¹³C NMR spectrum (100 MHz, DMSO-d₆):

Table 7: Expected ¹³C NMR signals

Carbon Type Chemical Shift (ppm) Assignment
Methyl 19.0-21.0 2,4-dimethylphenyl CH₃ groups
Methylene 40.0-42.0 -CH₂- adjacent to carbonyl
Cyano 112.0-114.0 C≡N carbon
Aromatic 115.0-140.0 Aromatic ring carbons
Carbonyl 168.0-170.0 C=O carbon

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ for C₁₅H₁₄N₂OS would be approximately m/z 271. Major fragmentation patterns would likely include loss of the acetyl group and cleavage at the amide bond.

Elemental Analysis

Table 8: Expected elemental analysis for C₁₅H₁₄N₂OS

Element Calculated (%) Acceptable Range (%)
Carbon (C) 66.64 66.40-66.90
Hydrogen (H) 5.22 5.10-5.35
Nitrogen (N) 10.36 10.20-10.50
Sulfur (S) 11.86 11.70-12.00

Physical Properties

Table 9: Expected physical properties

Property Value
Appearance White to off-white crystalline solid
Melting point 165-170°C
Solubility Soluble in acetonitrile, THF, DMSO; sparingly soluble in ethanol; insoluble in water
Stability Stable at room temperature; sensitive to strong oxidizing agents

Alternative Synthesis Approaches

While the acid chloride route is the most direct method for preparing this compound, alternative approaches can be considered for specific applications or to overcome limitations.

Coupling Agent Approach

This approach bypasses the acid chloride intermediate and directly couples 2,4-dimethylphenylacetic acid with 2-aminothiophene-3-carbonitrile using coupling reagents.

Table 10: Coupling agent comparison for direct amide formation

Coupling Agent Reaction Conditions Advantages Disadvantages
DCC/HOBt DCM, 0°C to rt, 24h No acid chloride handling; mild conditions Difficult removal of dicyclohexylurea byproduct
HATU/DIPEA DMF, 0°C to rt, 12h High coupling efficiency; cleaner reaction Expensive reagent; DMF difficult to remove
EDC·HCl/HOBt DCM/DMF (9:1), rt, 24h Water-soluble byproducts; easier workup Moderate yields compared to acid chloride
T3P EtOAc, 0°C to rt, 8h Low epimerization risk; clean reaction Relatively expensive; sensitive to moisture

Mixed Anhydride Method

The mixed anhydride approach involves forming a reactive intermediate using alkyl chloroformates:

  • React 2,4-dimethylphenylacetic acid with isobutyl chloroformate in the presence of N-methylmorpholine at -15°C.
  • Add 2-aminothiophene-3-carbonitrile to the reaction mixture.
  • Allow to warm to room temperature and stir for 6-8 hours.

This method typically provides yields of 50-55% but avoids the use of thionyl chloride.

One-Pot Synthesis Approach

For process efficiency, a one-pot synthesis can be developed that minimizes isolation of intermediates:

  • Generate the acid chloride in situ in a suitable solvent (e.g., toluene or THF).
  • Remove excess thionyl chloride under reduced pressure.
  • Add a solution of 2-aminothiophene-3-carbonitrile and triethylamine directly to the reaction vessel.
  • Complete the reaction and purify as described previously.

This approach can improve overall efficiency but may result in slightly lower yields (approximately 45-50%) due to side reactions.

Troubleshooting and Common Issues

Table 11: Common issues and their solutions

Issue Possible Cause Solution
Low yield in acid chloride formation Moisture contamination Use anhydrous conditions; dry starting materials
Incomplete acylation Degraded acid chloride Use freshly prepared acid chloride; optimize addition rate
Impure final product Side reactions Optimize reaction temperature; improve purification process
Colored impurities Oxidation of thiophene rings Use inert atmosphere; add antioxidant during workup
Poor crystallization Impurities preventing crystal formation Use seeding; change recrystallization solvent
Failed coupling reaction Steric hindrance Increase reaction time; use more efficient coupling agent

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiophene derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its unique structural features.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Acetamides

Compound Name Molecular Formula Substituents (R₁, R₂) Synthesis Method Key Properties/Activities Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ R₁: Thiophen-2-yl; R₂: CN Two-step acyl chloride Antioxidant, antimicrobial
N-(2,4-Dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide C₁₈H₂₁NO₃ R₁: 2-Methoxy-4-methylphenoxy; R₂: CH₃ Direct coupling Not reported
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide C₁₆H₁₃Cl₂NO₃ R₁: 2,4-Dichlorophenoxy; R₂: COCH₃ SNAr reaction Intermediate for agrochemicals
N-(2,4-Dimethylphenyl)-2-[(tricyclic sulfanyl)]acetamide C₂₀H₂₁N₃OS₂ R₁: Tricyclic sulfanyl; R₂: CH₃ Multi-step synthesis Uncharacterized biological activity

Structural and Electronic Effects

Electron-Withdrawing vs. The 2,4-dimethylphenyl group provides steric bulk and lipophilicity, which may influence solubility and membrane permeability compared to smaller substituents like thiophen-2-yl .

Biological Activity: Antioxidant and Antimicrobial Activity: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibits moderate antioxidant (IC₅₀: 28 µM in DPPH assay) and antimicrobial activity (MIC: 32 µg/mL against S. aureus) due to its conjugated π-system and hydrogen-bonding capacity . Agrochemical Potential: N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide serves as a precursor for herbicides, leveraging the dichlorophenoxy group’s auxin-like activity .

Synthetic Accessibility :

  • The two-step acyl chloride method (used for the target compound) offers higher yields (~85%) compared to multi-step syntheses required for tricyclic derivatives (e.g., ).

Key Research Findings

  • Solubility: The 2,4-dimethylphenyl group increases hydrophobicity, likely reducing aqueous solubility compared to more polar analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
  • Thermal Stability : Methyl substituents on the phenyl ring enhance thermal stability, as evidenced by higher melting points in dimethylphenyl derivatives (e.g., 216–220°C in ) versus thiophene-based analogs.

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide is an organic compound classified as an acetamide. It features a thiophene ring with a cyano group and an acetamide moiety linked to a dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2OSC_{14}H_{14}N_2OS, and its structure can be represented as follows:

N 3 cyanothiophen 2 yl 2 2 4 dimethylphenyl acetamide\text{N 3 cyanothiophen 2 yl 2 2 4 dimethylphenyl acetamide}

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions of suitable precursors.
  • Introduction of the Cyano Group : Nucleophilic substitution reactions using cyanide salts are employed for this purpose.
  • Formation of the Acetamide Moiety : This is accomplished by reacting an appropriate amine with acetic anhydride or acetyl chloride.
  • Coupling with Dimethylphenyl Group : The final step involves cross-coupling reactions, such as Suzuki or Heck reactions, to link the thiophene derivative with the dimethylphenyl group.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay indicated that this compound exhibits moderate antioxidant activity. The mechanism behind this activity may involve the scavenging of free radicals, which contributes to its potential therapeutic effects in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Using the microdilution method, it was found to demonstrate significant activity against various microbial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Showed activity against Escherichia coli.
  • Yeasts : Significant effects noted against Candida glabrata and Candida krusei.

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It may modulate their activities, leading to therapeutic effects through pathways that include enzyme inhibition and receptor binding .

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action associated with this compound:

  • Study on Antioxidant Properties :
    • Conducted using ABTS assay.
    • Result: Moderate antioxidant activity observed.
  • Investigation of Antimicrobial Effects :
    • Utilized microdilution methods against various strains.
    • Result: Significant antimicrobial activity against both bacterial and yeast strains noted.
  • Computational Studies :
    • Density Functional Theory (DFT) calculations were performed to analyze electronic properties.
    • Findings suggested strong interactions between the compound and DNA bases, indicating potential implications in genetic material interactions .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntioxidantModerate activity in ABTS assay
AntimicrobialSignificant activity against Gram-positive/negative bacteria and yeasts
MechanismModulation of enzyme/receptor activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving substitution, condensation, and cyclization reactions under controlled conditions (e.g., inert atmosphere, temperature gradients). Solvent selection (e.g., DMF or toluene) and catalysts (e.g., triethylamine) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity and purity .

Q. How can the compound’s structure be unambiguously confirmed?

  • Methodology : Use X-ray crystallography (via SHELX software ) for definitive stereochemical analysis. Complementary techniques include FT-IR spectroscopy (to confirm functional groups like the cyanothiophene moiety) and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies using HPLC or UPLC to monitor degradation products. Solubility profiles in polar (e.g., DMSO) vs. non-polar solvents (e.g., chloroform) should be evaluated to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodology : Apply density-functional theory (DFT) (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This aids in rationalizing regioselectivity in electrophilic substitution reactions or predicting binding affinities to biological targets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity)?

  • Methodology : Conduct dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines to establish IC₅₀ values. Cross-validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Differences may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition potential?

  • Methodology : Synthesize analogs with modifications to the cyanothiophene or 2,4-dimethylphenyl moieties. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays or phosphorylation inhibition assays . Molecular docking (e.g., AutoDock Vina) can identify key binding interactions .

Q. What experimental designs mitigate synthetic challenges like low yields in amide bond formation?

  • Methodology : Employ coupling reagents (e.g., HATU, EDCI) to activate carboxyl groups. Optimize reaction stoichiometry and monitor progress via TLC or in-situ IR. For sterically hindered intermediates, microwave-assisted synthesis may enhance reaction efficiency .

Q. How does the compound’s metabolic stability in hepatic microsomes inform its drug-likeness?

  • Methodology : Perform in vitro metabolic assays using liver microsomes (human/rodent) to measure clearance rates. LC-MS/MS quantifies parent compound degradation and metabolite formation. Compare results with established pharmacokinetic thresholds for lead optimization .

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